Target Engagement Breadth: Polypharmacology vs. Single-Target Optimized Phenylsulfamoyl Benzamides
In primary high-throughput screening, 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide registered as an active hit in four structurally unrelated assay systems: a luminescence-based RGS4 agonist assay (Johns Hopkins Ion Channel Center), a fluorescence-based M1 muscarinic receptor agonist assay (Scripps), a QFRET-based ADAM17 exosite inhibitor assay (Scripps), and a mu-type opioid receptor agonist assay (Scripps) . By contrast, the structurally related phenylsulfamoyl benzamide family (e.g., compounds claimed in CA2667481C) was optimized exclusively for bradykinin B1/B2 receptor antagonism and does not appear in these diverse screening datasets [1]. No direct head-to-head comparison of potency values is available because the phenylsulfamoyl analogs have not been tested in the RGS4 or ADAM17 assays.
| Evidence Dimension | Number of distinct target classes with confirmed primary screening activity |
|---|---|
| Target Compound Data | 4 confirmed high-throughput screening assay hits (RGS4, CHRM1, ADAM17, OPRM1) |
| Comparator Or Baseline | Phenylsulfamoyl benzamide analogs (CA2667481C patent family): 0 hits in these specific assay panels; activity limited to bradykinin receptor class |
| Quantified Difference | 4 vs. 0 (qualitative presence/absence across target classes); quantitative EC50/IC50 differences not measurable due to absence of comparator testing |
| Conditions | Primary cell-based and biochemical high-throughput screening; Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center; publicly deposited in PubChem BioAssay |
Why This Matters
For researchers seeking a chemical probe with multi-target engagement rather than single-receptor selectivity, the absence of comparator activity across diverse assay panels makes 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide the only documented choice in this structural class.
- [1] Richter Gedeon Nyrt. New phenylsulfamoyl benzamide derivatives as bradykinin antagonists. Patent CA2667481C. The patent claims are limited to bradykinin receptor antagonism; no cross-screening data against RGS4, ADAM17, CHRM1, or OPRM1 are disclosed. 2007. View Source
